1-(2-Bromo-6-methoxyphenyl)ethanone
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Overview
Description
1-(2-Bromo-6-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethanone group. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
Bromo-methoxyphenyl compounds are known to participate in various chemical reactions, such as the formation of oximes and hydrazones . These reactions involve the interaction of the compound with nucleophiles, leading to the formation of new bonds and changes in the molecular structure.
Biochemical Pathways
Given its structural similarity to other phenolic compounds, it may potentially influence pathways involving phenols .
Pharmacokinetics
The compound’s molecular weight (22907 g/mol ) suggests that it may have favorable absorption and distribution characteristics. The presence of a bromine atom and a methoxy group could potentially influence its metabolism and excretion.
Preparation Methods
1-(2-Bromo-6-methoxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 2-methoxyacetophenone using bromine or a brominating agent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and concentration of reagents, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
1-(2-Bromo-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Bromo-6-methoxyphenyl)ethanone has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s derivatives may lead to the development of new drugs with therapeutic properties.
Comparison with Similar Compounds
1-(2-Bromo-6-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Bromo-4-methoxyphenyl)ethanone: Similar structure but with the methoxy group in a different position.
1-(2-Bromo-6-methylphenyl)ethanone: Similar structure but with a methyl group instead of a methoxy group.
1-(2-Chloro-6-methoxyphenyl)ethanone: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
1-(2-bromo-6-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYSKSQWTYYYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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